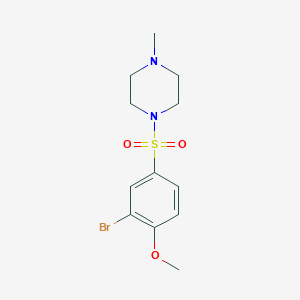

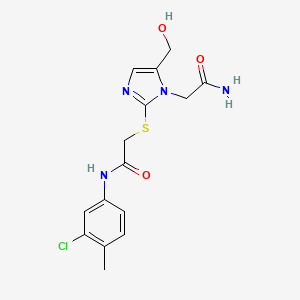

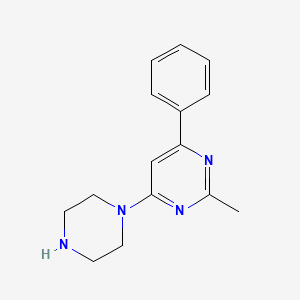

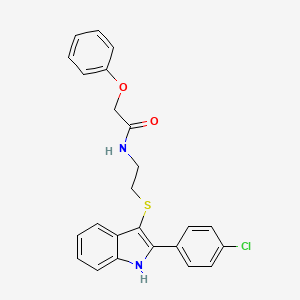

![molecular formula C14H13FN4O2S B2661823 6-((4-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946332-88-3](/img/structure/B2661823.png)

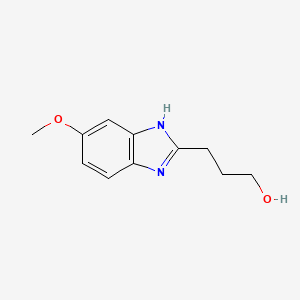

6-((4-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized by treating it with methanesulfonyl chloride in an ice bath and subsequently with lithium bromide under reflux overnight. This gave an important intermediate that allowed a complete reaction with another compound to offer a product in a good yield. The product was then reacted with concentrated ammonia in an autoclave to give another compound, which was then coupled with a variety of boronic acid derivatives via a Suzuki-Miyaura cross-coupling procedure .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been described in the literature. For instance, a compound was treated with methanesulfonyl chloride and lithium bromide to give an intermediate, which was then reacted with another compound to give a product. This product was then reacted with concentrated ammonia to give another compound, which was then coupled with various boronic acid derivatives via a Suzuki-Miyaura cross-coupling procedure .Aplicaciones Científicas De Investigación

Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidin-4-one exhibit promising anticancer properties. For instance, compounds synthesized from fluoro-substituted benzo[b]pyran have shown significant anticancer activity against lung, breast, and CNS cancer cell lines at concentrations lower than the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). Similarly, microwave-assisted synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives has yielded compounds with selective cytotoxicity to cancer cells over normal cells, with some exhibiting potent antiproliferative activity (Nagaraju et al., 2020).

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives have also been explored. Research has led to the synthesis of novel benzothiazole pyrimidine derivatives showing excellent in vitro antibacterial and antifungal activities against a range of pathogens, outperforming standard drugs in some cases (Maddila et al., 2016). Another study focused on the synthesis of thiazolo[3,2-a] pyrimidines, revealing significant anti-inflammatory and antinociceptive activities, which also showcased lower ulcerogenic activity and higher safety profiles (Alam et al., 2010).

Herbicidal Activity

In the realm of agriculture, pyrazolo[3,4-d]pyrimidin-4-one derivatives have been identified as effective herbicidal agents. For instance, a study synthesized a series of these derivatives demonstrating good inhibition activities against the roots of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at a dosage of 100 mg/L (Luo et al., 2017).

Mecanismo De Acción

While the specific mechanism of action for “6-((4-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is not available, similar compounds have shown potential use for the treatment of rheumatoid arthritis due to their excellent inhibition to Bruton’s tyrosine kinase (Btk) . Another compound has been studied as a potential target for the development of antiviral agents, as it can assist in the long-distance movement of viruses and plays an extremely important role in virus replication and propagation .

Propiedades

IUPAC Name |

6-[(4-fluorophenyl)methylsulfanyl]-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4O2S/c15-10-3-1-9(2-4-10)8-22-14-17-12-11(13(21)18-14)7-16-19(12)5-6-20/h1-4,7,20H,5-6,8H2,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJQZDOEAJDJAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC3=C(C=NN3CCO)C(=O)N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Butylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2661741.png)

![N-(2-furylmethyl)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}acetamide](/img/structure/B2661746.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2661751.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2661752.png)

![N-(2-phenylpropyl)-2-[2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2661757.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2661758.png)